4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid
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Overview
Description
4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of benzyloxy and benzyloxycarbonyl groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) groups. One common method involves the reaction of an amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired protected amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzyloxycarbonyl group can yield the free amine.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of free amine derivatives.
Substitution: Formation of various substituted benzyloxy derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions to release the active amine, which can then interact with enzymes or receptors. This interaction can modulate biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid: Similar structure with a benzoic acid backbone.
4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a butanoic acid backbone.
Uniqueness
4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid is unique due to its specific combination of benzyloxy and benzyloxycarbonyl groups attached to a butanoic acid backbone
Properties
Molecular Formula |
C19H21NO5 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C19H21NO5/c21-18(22)17(11-12-24-13-15-7-3-1-4-8-15)20-19(23)25-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,20,23)(H,21,22) |
InChI Key |
WJAULXJOSJCVSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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